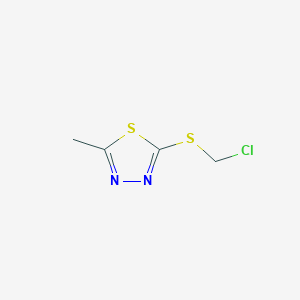
5-Chloromethylthio-2-methyl-1,3,4-thiadiazole
Cat. No. B8403816
M. Wt: 180.7 g/mol
InChI Key: IXTPHJRBGOOKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05116833
Procedure details


2-Mercapto-5-methyl-1,3,4-thiadiazole (41.4 g, 313 mmol) was added to an ice-bath cooled (5° C.) aqueous solution of 85% KOH (20.7 g, 313 mmol) in EtOH (160 mL). The ice bath was removed and the mixture stirred until complete dissolution occurred (30 min). The solvent was then evaporated to leave a viscous oil which solidified. The resulting potassium salt was dissolved in CH3CN (200 mL), and the solution was cooled in an ice bath and treated with bromochloromethane (121 g, 939 mmol). The ice in the bath was allowed to melt and the mixture was further stirred at R.T. for 25 h. The reaction mixture was partitioned between EtOAc and H2O. The organic phase was dried (MgSO4) and evaporated. The residue was purified by passing through a pad of silica gel, eluted first with CH2Cl2 and then with 5% CH3CN/CH2Cl2 to afford 93.0 g (76.0%) of 2-[(chloromethyl)-thio]-5-methyl-1,3,4-thiadiazole.






[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[SH:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1.[OH-].[K+].[K].Br[CH2:12][Cl:13]>CCO.CC#N>[Cl:13][CH2:12][S:1][C:2]1[S:3][C:4]([CH3:7])=[N:5][N:6]=1 |f:1.2,^1:9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.4 g
|
|
Type
|
reactant
|
|
Smiles
|
SC=1SC(=NN1)C
|
Step Two
Step Three
Step Four
|
Name
|
|
|
Quantity
|
121 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCl
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred until complete dissolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(30 min)
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a viscous oil which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at R.T. for 25 h
|
|
Duration
|
25 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was partitioned between EtOAc and H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted first with CH2Cl2
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCSC=1SC(=NN1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 93 g | |
| YIELD: PERCENTYIELD | 76% | |
| YIELD: CALCULATEDPERCENTYIELD | 164.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
